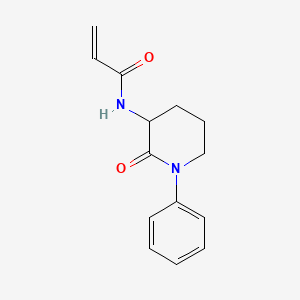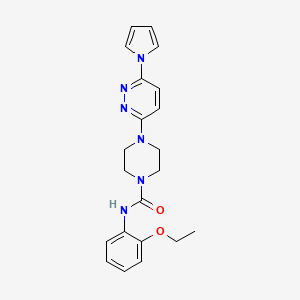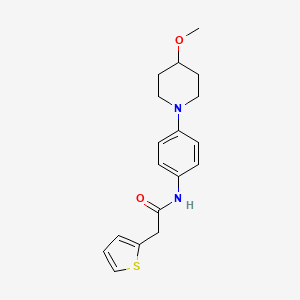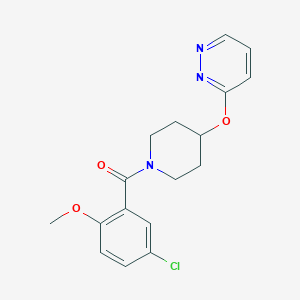
N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a chemical compound that belongs to the thiazole group of compounds. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
Chloroacetamide Applications in Algae
The chloroacetamide class, which includes similar compounds to N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, has been studied for its effects on fatty acid synthesis in green algae like Scenedesmus Acutus. Such compounds are known to be effective herbicides used in various agricultural settings (Weisshaar & Böger, 1989).
Synthesis and Antimicrobial Activity
Research on similar compounds in the chloroacetamide family shows their synthesis and evaluation for antimicrobial activities. For example, novel thiazolidinone and acetidinone derivatives have been synthesized and tested against various microorganisms, indicating the potential of such compounds in antimicrobial treatments (Mistry, Desai, & Intwala, 2009).
Antimicrobial Activity of Ureidocephalosporins
7 alpha-methoxy-7-[(R)-2-[3-[5-pyrimidinyl]ureido]-2-(4-hydroxyphenyl)acetamido]-3-cephem-4-carboxylates, a class of compounds with a similar structure, have exhibited broad antimicrobial activity against various organisms, including Gram-positive and Gram-negative bacteria. This indicates the potential of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in similar applications (Maier et al., 1986).
Comparative Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on the metabolic pathways and toxicological profiles of related compounds, which can be crucial for understanding the safety and efficacy of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (Coleman et al., 2000).
Synthesis and Antimicrobial Activity of Methanones
The synthesis of novel aryl methanones and their antimicrobial efficacy indicates the scope of chloroacetamide derivatives in developing new antimicrobial agents. Such research underlines the potential application of N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide in fighting bacterial infections (Murthy & Shashikanth, 2012).
Antimicrobial Properties of Rhodanine-3-acetic Acid Derivatives
Rhodanine-3-acetic acid-based derivatives, related in structure to N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, have demonstrated significant antimicrobial activity, especially against mycobacteria, indicating their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Potential Anticancer Applications
The synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives and their evaluation as potential anticancer agents highlight the therapeutic potential of similar compounds in cancer treatment. This could be a significant area of application for N-(3,5-dichlorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Evaluation as VEGFR-2 Inhibitors
Research on thiadiazol derivatives containing phenyl urea as potential VEGFR-2 inhibitors demonstrates the promise of similar compounds in cancer therapy, particularly in inhibiting specific cancer cell growth pathways (Toolabi et al., 2022).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S/c1-28-16-5-3-2-4-15(16)24-18(27)25-19-23-14(10-29-19)9-17(26)22-13-7-11(20)6-12(21)8-13/h2-8,10H,9H2,1H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRVYSPKKGQDKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)



![3-((5-((2-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2383091.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2383093.png)
![8-phenyl-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383094.png)


![methyl (4-(N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2383100.png)



![3-[[1-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2383106.png)